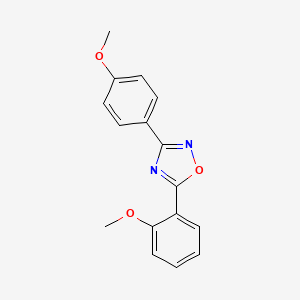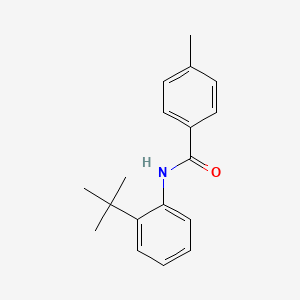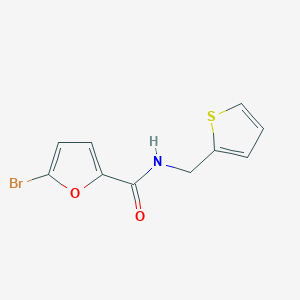
5-bromo-N-(2-thienylmethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-thienylmethyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for understanding the biological processes that this enzyme is involved in. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-thienylmethyl)-2-furamide involves the inhibition of a specific enzyme. This enzyme is a member of the protein kinase family, which is involved in the phosphorylation of proteins. By inhibiting this enzyme, the phosphorylation of proteins is disrupted, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of the protein kinase enzyme. This inhibition leads to changes in cellular signaling pathways, which can affect several biological processes. Some of the physiological effects of this compound include changes in cell growth and differentiation, as well as changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-bromo-N-(2-thienylmethyl)-2-furamide in lab experiments is its specificity for the protein kinase enzyme. This specificity allows researchers to study the role of this enzyme in biological processes with greater accuracy. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 5-bromo-N-(2-thienylmethyl)-2-furamide. One of the most promising directions is the study of the role of the protein kinase enzyme in cancer. This enzyme is known to be involved in several aspects of cancer development and progression, and the use of this compound as an inhibitor could lead to new insights into the disease. Other future directions for research include the development of new inhibitors of this enzyme and the study of the compound's potential use in therapeutic applications.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its specificity for the protein kinase enzyme. This compound has several scientific research applications, including the study of cell growth and differentiation, as well as changes in gene expression. While there are some limitations to its use, the future directions for research involving this compound are promising and could lead to new insights into several biological processes.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-thienylmethyl)-2-furamide is a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 2-thienylmethanol to form the desired compound. The final step in the synthesis involves the bromination of the compound using N-bromosuccinimide.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-thienylmethyl)-2-furamide has several scientific research applications. One of the most significant applications of this compound is its use as an inhibitor of a specific enzyme. This enzyme is involved in several biological processes, including the regulation of cell growth and differentiation. By inhibiting this enzyme, researchers can better understand the role it plays in these processes.
Propiedades
IUPAC Name |
5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-4-3-8(14-9)10(13)12-6-7-2-1-5-15-7/h1-5H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAURARLZNEXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
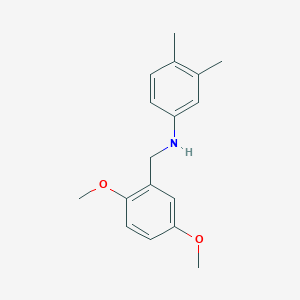
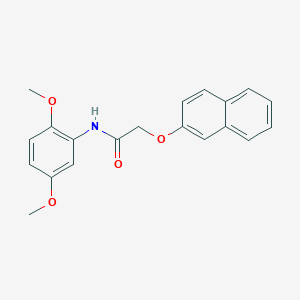
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
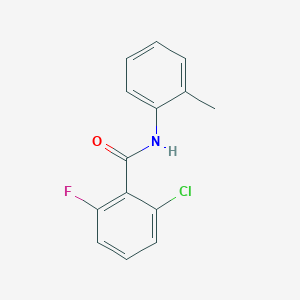
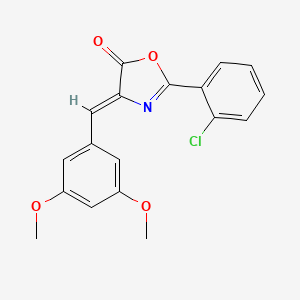
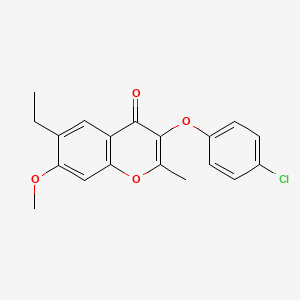
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)

